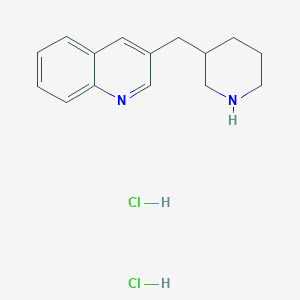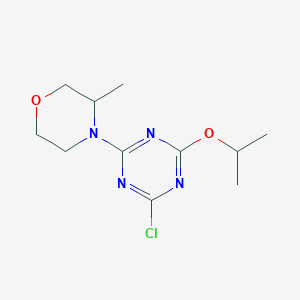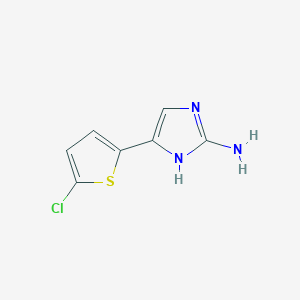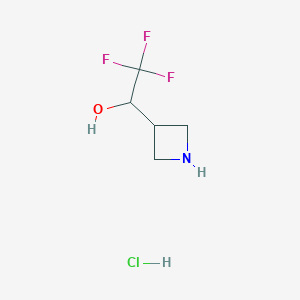
(3S)-2-oxoazetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids using reagents like triphosgene or phosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(3S)-2-oxoazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for designing novel therapeutic agents.
Industry: It finds applications in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to fit into active sites of enzymes, thereby altering their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but lacking the ketone functionality.
2-oxoazetidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the ring.
Uniqueness
(3S)-2-oxoazetidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H5NO3 |
|---|---|
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
(3S)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 |
Clave InChI |
TUKBZULTJRRCPE-REOHCLBHSA-N |
SMILES isomérico |
C1[C@@H](C(=O)N1)C(=O)O |
SMILES canónico |
C1C(C(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)


![2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B12272663.png)
![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12272672.png)

![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
![2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12272699.png)

![10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
![n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12272712.png)


